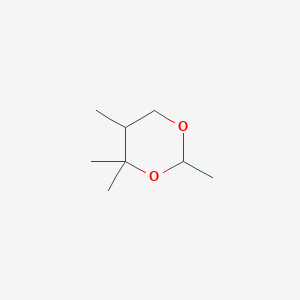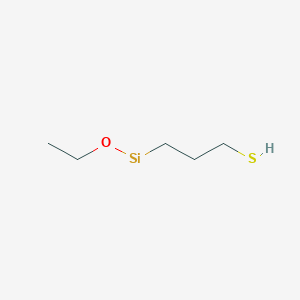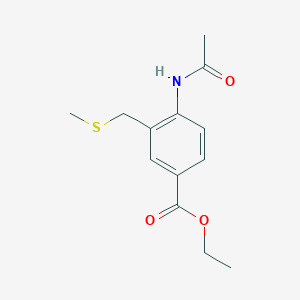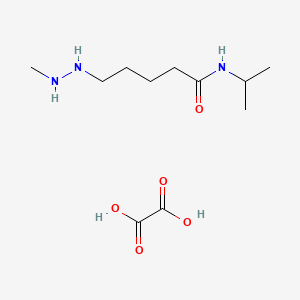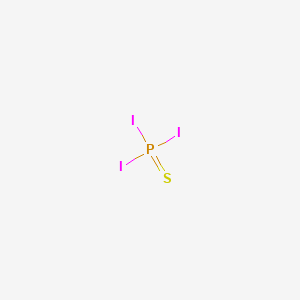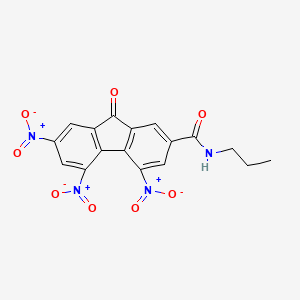![molecular formula C24H40 B14500022 Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane CAS No. 64536-15-8](/img/structure/B14500022.png)
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane is a complex polycyclic hydrocarbon with the molecular formula C24H40 . This compound is characterized by its unique cage-like structure, which makes it an interesting subject of study in the field of organic chemistry.
Méthodes De Préparation
The synthesis of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the rearrangement of Cookson’s diketone with chlorosulfonic acid in chloroform, followed by acidic hydrolysis This method results in the formation of a key intermediate, which is then further processed to obtain the final compound
Analyse Des Réactions Chimiques
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, chloroform, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chlorosulfonic acid can lead to the formation of chlorinated derivatives, while oxidation reactions may produce hydroxylated compounds.
Applications De Recherche Scientifique
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity . In biology and medicine, its derivatives are explored for potential therapeutic applications, although specific uses are still under investigation. In industry, it may be used in the development of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves its interaction with various molecular targets and pathways. Due to its unique structure, it can interact with different enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still being studied, and more research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane can be compared with other similar polycyclic hydrocarbons, such as tetracosane and other cage-like structures . What sets it apart is its highly strained structure and the specific arrangement of its carbon atoms, which give it unique chemical and physical properties. Similar compounds include tetracosane, which is a straight-chain alkane with the formula C24H50 .
Propriétés
Numéro CAS |
64536-15-8 |
|---|---|
Formule moléculaire |
C24H40 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane |
InChI |
InChI=1S/C24H40/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h17-24H,1-16H2 |
Clé InChI |
PTSHWFAXSPRIDS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC3CC(CCC4CC5CCC1CCC5C4)CC3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


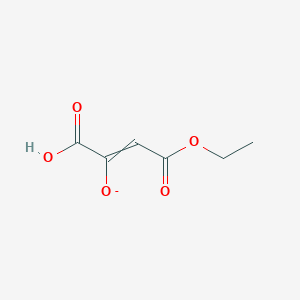
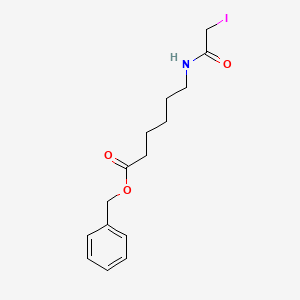
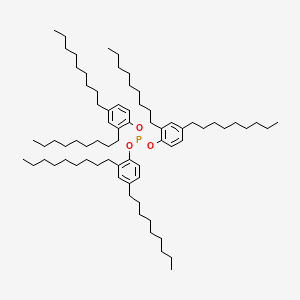
![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

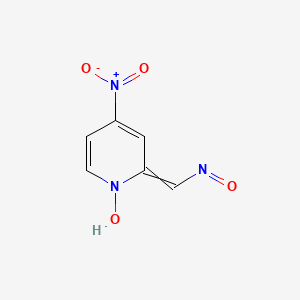
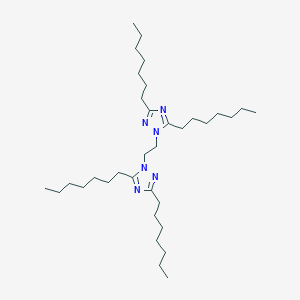
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
